An In-depth Technical Guide to the Chemical Properties of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
An In-depth Technical Guide to the Chemical Properties of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, a crucial protected nucleoside analog. This document is intended for researchers, scientists, and professionals in the field of drug development and oligonucleotide synthesis. It details the compound's structure, physical and chemical properties, and its pivotal role in the synthesis of modified nucleic acids. The guide also includes detailed experimental protocols for its synthesis and purification, alongside visual representations of key chemical processes to facilitate a deeper understanding of its handling and application.
Introduction
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a chemically modified derivative of the natural nucleoside 2'-deoxycytidine. The strategic placement of protecting groups—a tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and a benzoyl group at the N4-amino position of the cytosine base—renders it an essential building block in the phosphoramidite method of oligonucleotide synthesis. These protecting groups prevent unwanted side reactions during the sequential addition of nucleotides, ensuring the fidelity of the synthesized oligonucleotide chain. The TBDMS group offers robust protection under various reaction conditions and can be selectively removed, making it a valuable tool in the synthesis of complex oligonucleotides for therapeutic and diagnostic applications.[1]
Chemical and Physical Properties
The fundamental chemical and physical properties of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine are summarized in the tables below. These properties are critical for its storage, handling, and application in chemical syntheses.
Table 1: General Properties
| Property | Value |
| Chemical Name | 5'-O-(tert-Butyldimethylsilyl)-N4-benzoyl-2'-deoxycytidine |
| Synonyms | N-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxycytidine, 5'-O-TBDMS-N4-Bz-dC |
| CAS Number | 51549-36-1 |
| Molecular Formula | C22H31N3O5Si |
| Molecular Weight | 445.58 g/mol [2] |
| Appearance | White to off-white solid |
Table 2: Physical Properties
| Property | Value |
| Melting Point | Not definitively reported; one source suggests 445.6 °C, which is likely an error.[3] |
| Solubility | DMSO: ≥ 250 mg/mL (561.07 mM) [with sonication][4] |
| Soluble in formulations of DMSO, PEG300, Tween-80, and saline.[5] | |
| Storage | Store at 4°C, protected from light.[4] |
| In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[5] |
Spectral Data
NMR Spectroscopy (Reference Compound: N4-Benzoyl-2'-deoxycytidine)
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¹H NMR (DMSO-d₆): Characteristic peaks for the deoxyribose sugar protons are expected between 2.0 and 6.2 ppm. The aromatic protons of the benzoyl group typically appear between 7.4 and 8.1 ppm. The anomeric proton (H-1') of the deoxyribose is a key signal, usually a triplet around 6.1-6.3 ppm.
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¹³C NMR (DMSO-d₆): The spectrum would show signals for the deoxyribose carbons (typically 60-90 ppm), the cytosine base carbons (95-165 ppm), and the benzoyl group carbons (128-170 ppm).
Mass Spectrometry (Reference Compound: N4-Benzoyl-2'-deoxycytidine)
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Electrospray Ionization (ESI-MS): For the parent compound, N4-Benzoyl-2'-deoxycytidine (C₁₆H₁₇N₃O₅, MW: 331.33), the expected [M+H]⁺ ion would be at m/z 332.12. For the title compound, 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine (C₂₂H₃₁N₃O₅Si, MW: 445.58), the expected [M+H]⁺ ion would be at m/z 446.21.
Experimental Protocols
The following protocols are based on established methods for the synthesis and purification of protected nucleosides and can be adapted for 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.
Synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine
This synthesis is typically a two-step process starting from N4-benzoyl-2'-deoxycytidine.
Step 1: Selective Silylation of the 5'-Hydroxyl Group
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Materials: N4-benzoyl-2'-deoxycytidine, tert-butyldimethylsilyl chloride (TBDMS-Cl), imidazole, and anhydrous pyridine.
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Procedure: a. Dissolve N4-benzoyl-2'-deoxycytidine in anhydrous pyridine in a flame-dried flask under an inert atmosphere (e.g., argon). b. Add imidazole (approximately 1.2 equivalents) to the solution. c. Add TBDMS-Cl (approximately 1.1 equivalents) dropwise to the stirred solution at room temperature. d. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as dichloromethane/methanol (e.g., 9:1 v/v). e. Upon completion, quench the reaction by adding a small amount of methanol. f. Remove the pyridine by rotary evaporation. g. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography.
Step 2: Purification by Silica Gel Chromatography
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Materials: Crude 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, silica gel, and a solvent system (e.g., a gradient of methanol in dichloromethane).
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Procedure: a. Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a chromatography column. b. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. c. Elute the column with a gradient of increasing polarity (e.g., from 0% to 5% methanol in dichloromethane). d. Collect fractions and analyze them by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine as a white to off-white solid.
Deprotection of the TBDMS Group
The removal of the TBDMS group is a critical step after its incorporation into an oligonucleotide chain.
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Materials: Oligonucleotide containing the 5'-O-TBDMS group, triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
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Procedure: a. Dissolve the protected oligonucleotide in a suitable solvent (e.g., a mixture of N-methyl-2-pyrrolidone, TEA, and water). b. Add a solution of TEA·3HF or TBAF in THF to the oligonucleotide solution. c. Incubate the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the deprotection by HPLC or mass spectrometry. d. Quench the reaction by adding a suitable buffer. e. Purify the deprotected oligonucleotide using standard techniques such as ethanol precipitation or HPLC.
Applications in Oligonucleotide Synthesis
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is primarily used as a phosphoramidite building block in automated solid-phase oligonucleotide synthesis.[1] The TBDMS group at the 5'-position prevents the formation of phosphodiester bonds at this site during the coupling reaction. After the synthesis of the full-length oligonucleotide, the TBDMS group can be selectively removed to allow for further modifications at the 5'-terminus or for the final deprotection of the oligonucleotide.
Visualizations
Chemical Structure
Caption: Chemical structure of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine.
Synthesis Workflow
Caption: Simplified workflow for the synthesis and purification.
Application in Oligonucleotide Synthesis
Caption: Role in the phosphoramidite-based oligonucleotide synthesis.
Conclusion
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a cornerstone molecule in the chemical synthesis of modified oligonucleotides. Its well-defined chemical properties, coupled with the stability and selective removal of its protecting groups, enable the precise and efficient construction of DNA and RNA sequences with therapeutic and diagnostic potential. This guide provides essential technical information to aid researchers in the effective utilization of this important synthetic building block. While specific spectral data for the title compound remains elusive in publicly accessible databases, the provided information on related compounds and detailed protocols offers a solid foundation for its application in research and development.
References
- 1. Synthesis and spectral characterization of environmentally responsive fluorescent deoxycytidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-Benzoyl-2'-deoxy-5'-O-levulinoylcytidine | NB06921 [biosynth.com]
- 3. N4-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxycytidine | 51549-36-1 | NB08718 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
